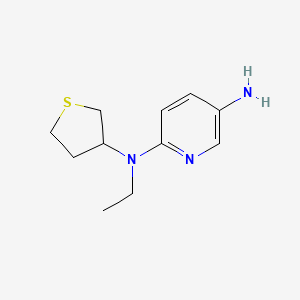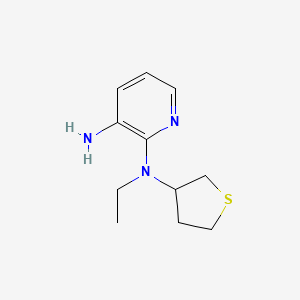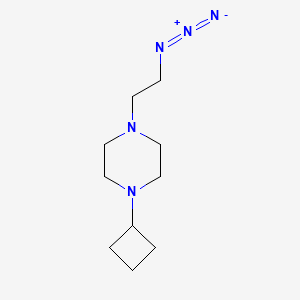
1-(2-Azidoethyl)-4-cyclobutylpiperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azidoethyl compounds often involves the use of azide transfer reagents . For instance, the synthesis of 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol was achieved via oxidative intramolecular cyclization followed by dehydrogenation with a hypervalent iodine reagent .Molecular Structure Analysis
The molecular structure of azidoethyl compounds can be complex due to the presence of the azide group. The azide group is a linear arrangement of three nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis
Azidoethyl compounds can undergo a variety of chemical reactions. For example, the oxidative polymerization of the 4-(2-azidoethyl)benzene-1,2-diol-azido analogue of dopamine was triggered by sodium periodate as an oxidant .Physical and Chemical Properties Analysis
The physical and chemical properties of azidoethyl compounds can vary widely. For example, some azidoethyl compounds are stable in water but soluble in organic solvents .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Peptidotriazoles Synthesis : A study reported a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid phase, producing 1,4-substituted [1,2,3]-triazoles. This method is significant for incorporating azide functionalities (similar to the azido group in 1-(2-Azidoethyl)-4-cyclobutylpiperazine) into peptides, highlighting its utility in synthesizing complex molecules with potential biological activities (Tornøe, Christensen, & Meldal, 2002).
DFT Studies on Cyclobutylpiperazine : Research involving density functional theory (DFT) analyses on 1-cyclobutylpiperazine (a structural component related to the query compound) aimed to understand its molecular vibrations, conformational dynamics, and solvent effects. This study provides insights into the physical and chemical properties of cyclobutylpiperazine derivatives, aiding in the design of new molecules with desired characteristics (Bağlayan, Kaya, Parlak, & Şenyel, 2012).
Biological and Medicinal Chemistry Applications
Photoaffinity Labeling : Utilization of azides for photoaffinity labeling to identify receptor proteins in biological systems. A study using azido-atrazine demonstrated the ability to covalently attach inhibitors to target proteins through UV irradiation, a principle that can extend to studying interactions of azidoethyl-cyclobutylpiperazine derivatives with biological targets (Pfister, Steinback, Gardner, & Arntzen, 1981).
PARP-1 Inhibition for Cancer Therapy : Research on poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment described novel compounds, emphasizing the role of cyclobutyl and piperazine derivatives in medicinal chemistry. These inhibitors, including structures with cyclobutylpiperazine units, offer insights into designing new therapeutics based on structural motifs related to this compound (Menear et al., 2008).
Mécanisme D'action
Target of action
The azidoethyl group is often used in the synthesis of various compounds due to its reactivity. It can act as a precursor for other functional groups, which can interact with various biological targets .
Mode of action
The azido group in the azidoethyl moiety can undergo a variety of reactions, including reductions and cycloadditions, which can lead to changes in the compound’s structure and function .
Pharmacokinetics
The azidoethyl group can potentially affect the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
Result of action
The introduction of an azidoethyl group can potentially modify the biological activity of a compound .
Action environment
The stability and efficacy of “1-(2-Azidoethyl)-4-cyclobutylpiperazine” could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(2-Azidoethyl)-4-cyclobutylpiperazine plays a significant role in biochemical reactions, particularly in the context of click chemistry, where it is used as a building block for the synthesis of various bioactive molecules . This compound interacts with enzymes such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes, facilitating the formation of triazole rings . Additionally, this compound can interact with proteins and other biomolecules through azide-alkyne cycloaddition, leading to the formation of stable covalent bonds .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in these pathways through azide-alkyne cycloaddition . This compound also impacts gene expression by altering the activity of transcription factors and other regulatory proteins . Furthermore, this compound can influence cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition . This reaction is catalyzed by copper ions and results in the formation of triazole rings, which can modify the structure and function of proteins and other biomolecules . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity and downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, this compound can have beneficial effects on cellular function and metabolism, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular processes . Additionally, high doses of this compound can lead to toxicity, including damage to cellular structures and disruption of normal cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to azide-alkyne cycloaddition . This compound interacts with enzymes such as copper-catalyzed azide-alkyne cycloaddition enzymes, facilitating the formation of triazole rings and influencing metabolic flux . Additionally, this compound can affect metabolite levels by modifying the activity of enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells through endocytosis and distributed to various cellular compartments . Additionally, this compound can accumulate in specific tissues, depending on its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function . Additionally, the activity and function of this compound can be affected by its localization within the cell .
Propriétés
IUPAC Name |
1-(2-azidoethyl)-4-cyclobutylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5/c11-13-12-4-5-14-6-8-15(9-7-14)10-2-1-3-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWHYORXNOKNMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





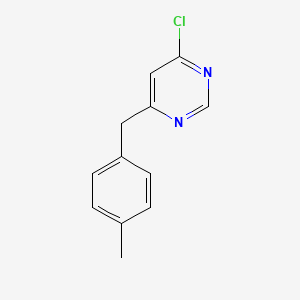
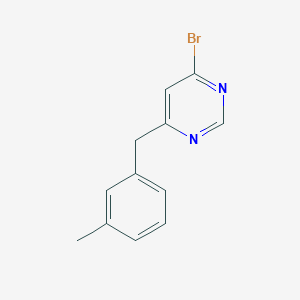

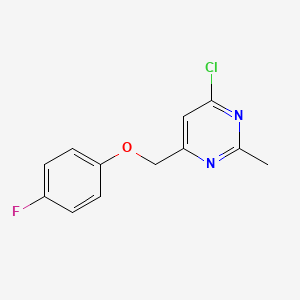
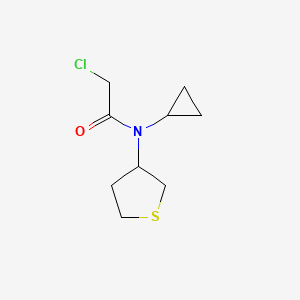
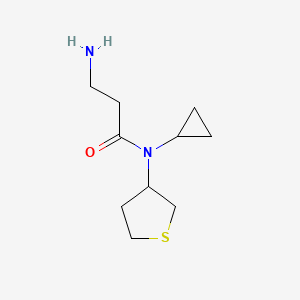
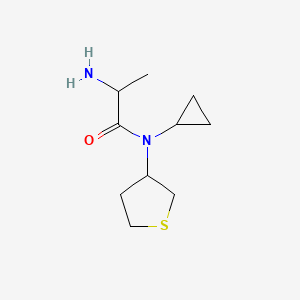
![3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491944.png)
![4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-amine](/img/structure/B1491945.png)
